2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Description
The compound 2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide (molecular formula: C₂₃H₂₃BrN₆OS; molecular weight: ~535.4 g/mol) is a triazole derivative characterized by a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 5, a 2-methylprop-2-enyl (isobutenyl) group at position 4, and a sulfanyl acetohydrazide side chain at position 3 . Triazole derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities, with substituents critically influencing bioactivity .
Properties
IUPAC Name |
2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN5OS/c1-9(2)7-20-13(10-3-5-11(15)6-4-10)18-19-14(20)22-8-12(21)17-16/h3-6H,1,7-8,16H2,2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJYYLXMQWABPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)NN)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386874 | |
| Record name | ST50085799 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5899-50-3 | |
| Record name | ST50085799 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on calcium carbonate (Pd/CaCO3) and copper iodide (CuI) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Often performed in alcohol solvents at room temperature.
Substitution: Carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Agrochemical Applications
The compound has been investigated for its potential as an agrochemical. Its biological activity suggests that it may interact with specific molecular targets such as enzymes or receptors in plants or pests, leading to altered biological functions. The presence of the triazole ring enhances its binding affinity, making it a candidate for further biological evaluation in pest control strategies .
Case Study: Insecticidal Activity
Research indicates that derivatives of triazole compounds exhibit insecticidal properties. In studies where similar compounds were tested against common agricultural pests, significant mortality rates were observed, suggesting that 2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide could potentially serve as an effective insecticide .
Medicinal Chemistry
In the realm of medicinal chemistry, this compound's structural features suggest potential therapeutic applications. The triazole moiety is known for its diverse biological activities, including antifungal and anticancer properties.
Case Study: Antifungal Activity
A study explored the antifungal efficacy of triazole derivatives against various fungal strains. The results indicated that compounds with similar structural characteristics to this compound exhibited promising antifungal activity. This suggests that further investigation into this compound could yield valuable insights into its potential use as an antifungal agent .
Synthesis and Reaction Mechanisms
The synthesis of this compound involves several steps that require precise control over reaction conditions to optimize yield and minimize byproducts. Typical synthesis methods include:
- Formation of the triazole ring.
- Introduction of the bromophenyl group.
- Sulfanylation to incorporate the sulfanyl linkage.
- Final acetamide formation.
These steps highlight the complexity of synthesizing this compound and underscore the need for careful experimental design .
Mechanism of Action
The mechanism of action of 2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and bromophenyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting microbial growth and disrupting cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The target compound’s 4-bromophenyl and 2-methylprop-2-enyl substituents differentiate it from similar triazole derivatives. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations :
Key Observations :
Biological Activity
The compound 2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a triazole ring with hydrazide functionalities, which are known to exhibit diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
Molecular Formula: C14H16BrN5OS
Molecular Weight: 382.28 g/mol
CAS Number: 5899-50-3
Key Features:
- Contains a bromophenyl group that may enhance biological activity.
- The triazole ring is associated with various pharmacological effects.
- Sulfanyl and acetohydrazide moieties contribute to its reactivity and biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds containing triazole and sulfanyl groups exhibit notable antimicrobial properties. The presence of the bromophenyl substituent may further enhance these effects.
| Activity | Target Organisms | Mechanism |
|---|---|---|
| Antibacterial | Various bacterial strains | Inhibits cell wall synthesis and disrupts membrane integrity |
| Antifungal | Fungi such as Candida spp. | Disrupts ergosterol synthesis in fungal membranes |
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated its effectiveness against multiple cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of this compound against various cancer cell lines including:
- UO-31 (Renal Cancer)
- Percent Growth Inhibition (PGI): 37.17%
- EKVX (Non-Small Cell Lung Cancer)
- Percent Growth Inhibition (PGI): 30.14%
These results indicate that the compound may serve as a potential therapeutic agent in cancer treatment due to its ability to inhibit tumor cell growth effectively .
Other Biological Activities
In addition to its antimicrobial and anticancer properties, this compound has been investigated for:
- Anti-inflammatory Effects: Potential to reduce inflammation markers in vitro.
- Antioxidant Activity: Exhibits scavenging activity against free radicals, which may contribute to its therapeutic profile .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition: The triazole ring may interact with enzymes involved in critical biological pathways.
- Cell Membrane Disruption: The sulfanyl group could play a role in disrupting microbial cell membranes.
- Apoptosis Induction: In cancer cells, the compound may trigger apoptotic pathways leading to cell death .
Q & A
Q. Advanced
Enzyme inhibition assays : Test activity against cytochrome P450 or microbial enzymes (e.g., β-lactamases).
Molecular docking : Use AutoDock Vina to model interactions with triazole-binding pockets (e.g., fungal CYP51).
Cellular uptake studies : Fluorescent labeling (e.g., FITC conjugation) tracked via confocal microscopy .
How can contradictory reports on its antimicrobial activity be resolved?
Advanced
Contradictions may arise from:
- Strain variability : Test across standardized microbial panels (CLSI guidelines).
- Structural analogs : Compare halogen-substituted derivatives (e.g., Cl vs. Br) to identify SAR trends.
- Assay conditions : Control pH, solvent (DMSO concentration ≤1%), and incubation time .
What role does the bromine atom play compared to other halogens in structure-activity relationships (SAR)?
Advanced
The bromine atom’s larger van der Waals radius and polarizability enhance:
- Binding affinity : Stronger hydrophobic interactions vs. chlorine in triazole derivatives.
- Metabolic stability : Reduced oxidative dehalogenation compared to iodine.
SAR studies show a 2–3× increase in insecticidal activity for Br vs. Cl analogs .
What analytical techniques are critical for characterizing derivatives of this compound?
Q. Advanced
- NMR (¹H/¹³C) : Confirm regioselectivity of triazole substitution (e.g., δ 8.2–8.5 ppm for aromatic protons).
- HRMS : Verify molecular ions ([M+H]⁺ at m/z 382.28).
- IR spectroscopy : Identify hydrazide N–H stretches (~3300 cm⁻¹) and C=O bonds (~1680 cm⁻¹) .
What biological targets are currently under investigation for this compound?
Basic
Potential targets include:
- Microbial enzymes : Dihydrofolate reductase (DHFR) and lanosterol demethylase.
- Apoptotic pathways : Caspase-3 activation in cancer cell lines.
Note: Specific targets remain under validation via proteomic profiling .
How can stability studies be designed to assess its degradation under physiological conditions?
Q. Advanced
Forced degradation : Expose to UV light (ICH Q1B), acidic/basic buffers (pH 1–13), and H₂O₂.
HPLC monitoring : Track degradation products using C18 columns (ACN/water gradient).
Kinetic modeling : Calculate half-life (t₁/₂) in simulated gastric fluid (37°C) .
What computational tools are recommended for predicting its pharmacokinetic properties?
Q. Advanced
- ADMET prediction : Use SwissADME to estimate logP (2.8), BBB permeability, and CYP450 inhibition.
- Molecular dynamics (MD) simulations : GROMACS to simulate membrane diffusion (POPC bilayers).
- QSAR models : Train on triazole derivatives to optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
